Home > Products > Screening Compounds P97252 > Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt - 7532-09-4

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

Catalog Number: EVT-1631581
CAS Number: 7532-09-4
Molecular Formula: C20H21N8NaO5
Molecular Weight: 476.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methotrexate Sodium is the sodium salt of methotrexate, an antimetabolite with antineoplastic and immunomodulating properties. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant properties. (NCI04)
Methotrexate Sodium can cause developmental toxicity according to state or federal government labeling requirements.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
Overview

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt, commonly known as monosodium glutamate (MSG), is a sodium salt derived from glutamic acid. This compound is widely recognized for its flavor-enhancing properties, particularly in culinary applications. Glutamic acid naturally occurs in various foods, including tomatoes and cheese, and is crucial for protein synthesis in living organisms.

Source

Monosodium glutamate was first isolated by Japanese biochemist Kikunae Ikeda in 1908 while he sought to replicate the savory taste of kombu, a type of edible seaweed. This compound has since become a staple in food processing and culinary practices worldwide due to its ability to enhance umami flavor, which is one of the five basic tastes alongside sweet, sour, bitter, and salty .

Classification

Monosodium glutamate is classified as an amino acid derivative and is categorized under food additives. It is recognized by various regulatory bodies, including the U.S. Food and Drug Administration (FDA), as generally recognized as safe (GRAS) for consumption .

Synthesis Analysis

Methods

The synthesis of monosodium glutamate can be achieved through several methods:

  1. Hydrolysis of Vegetable Proteins: Historically, MSG was produced by hydrolyzing proteins from wheat gluten using hydrochloric acid to break peptide bonds. This method was prevalent until the 1960s.
  2. Direct Chemical Synthesis: In the 1960s, chemical synthesis became more common, utilizing acrylonitrile as a starting material.
  3. Bacterial Fermentation: Currently, the predominant method for producing MSG involves bacterial fermentation. In this process, species of Corynebacterium are cultured with ammonia and carbohydrates derived from sources such as sugar beets or molasses. These bacteria excrete L-glutamate into the culture broth, which is subsequently purified to yield monosodium glutamate .

Technical Details

The fermentation process typically includes steps such as filtration, concentration, acidification, and crystallization to isolate the final product. Sodium ions are added post-fermentation to neutralize the glutamic acid and form monosodium glutamate .

Molecular Structure Analysis

Structure

Monosodium glutamate has a molecular formula of C5H10NNaO5C_5H_{10}NNaO_5 and a molecular weight of approximately 187.13 g/mol. The structure features:

Data

  • CAS Number: 6106-04-3
  • Melting Point: Decomposes at approximately 228°C
  • Solubility: Freely soluble in water; insoluble in organic solvents .
Chemical Reactions Analysis

Reactions

Monosodium glutamate can undergo various chemical reactions typical of amino acids:

  1. Maillard Reaction: Upon heating with sugars at high temperatures, MSG can participate in the Maillard reaction, contributing to browning and flavor development in cooked foods.
  2. Acid-Base Reactions: As an amino acid derivative with acidic (carboxyl groups) and basic (amino group) functionalities, MSG can engage in acid-base reactions.

Technical Details

The stability of monosodium glutamate under cooking conditions makes it an ideal additive for processed foods. It does not decompose during standard cooking temperatures but may react with other ingredients under specific conditions .

Mechanism of Action

Process

The mechanism by which monosodium glutamate enhances flavor involves its interaction with specific taste receptors on the tongue that detect umami flavors. When consumed, MSG dissociates into sodium ions and glutamate anions in solution:

MSGNa++Glutamate\text{MSG}\rightarrow \text{Na}^++\text{Glutamate}^-

This free glutamate then binds to umami receptors (specifically mGluR4) on taste buds, signaling the brain to perceive a savory taste .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white crystalline powder.
  • Odor: Slightly peptone-like.
  • pH: Approximately neutral at a concentration of 0.2% in solution.

Chemical Properties

  • Solubility: Soluble in water; not hygroscopic.
  • Stability: Generally stable under normal food processing conditions; does not degrade during cooking.
  • Reactivity: Can react under high heat conditions leading to browning via Maillard reaction .
Applications

Monosodium glutamate has diverse applications across various fields:

  1. Culinary Uses: Widely used as a flavor enhancer in soups, sauces, snacks, and processed foods to intensify umami flavors.
  2. Food Industry: Employed in stock cubes and gravies; often used alongside other nucleotides for synergistic flavor enhancement.
  3. Pharmaceuticals and Agrochemicals: Serves as an important raw material in organic synthesis and is utilized in certain agricultural products .

Properties

CAS Number

7532-09-4

Product Name

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

IUPAC Name

sodium;(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Molecular Formula

C20H21N8NaO5

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1

InChI Key

BKBBTCORRZMASO-ZOWNYOTGSA-M

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Synonyms

Amethopterin
Dicesium Salt Methotrexate
Hydrate, Methotrexate
Methotrexate
Methotrexate Hydrate
Methotrexate Sodium
Methotrexate, (D)-Isomer
Methotrexate, (DL)-Isomer
Methotrexate, Dicesium Salt
Methotrexate, Disodium Salt
Methotrexate, Sodium Salt
Mexate
Sodium, Methotrexate

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+]

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